molecular formula C11H15NO B11925420 4-Phenyl-1,4-oxazepane

4-Phenyl-1,4-oxazepane

Cat. No.: B11925420
M. Wt: 177.24 g/mol
InChI Key: JMOSOYSBWNIWQX-UHFFFAOYSA-N
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Description

4-Phenyl-1,4-oxazepane is a heterocyclic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,4-oxazepane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-aminophenols with substituted benzaldehydes in the presence of a base can lead to the formation of the oxazepane ring . Another method involves the use of SnAP (Sn amino protocol) reagents, which allow for the one-step synthesis of medium-ring saturated N-heterocycles from aldehydes under mild conditions .

Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of microwave-assisted synthesis and copper-catalyzed reactions are some of the methods employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,4-oxazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepinones.

    Reduction: Reduction reactions can convert oxazepane derivatives to their corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and aryl halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted oxazepanes, oxazepinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Phenyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of polymers and materials with specific properties

Mechanism of Action

The mechanism by which 4-Phenyl-1,4-oxazepane exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or bind to receptors that regulate cellular functions .

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,4-oxazepane is unique due to its specific structural features, which include a phenyl group attached to the oxazepane ring.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

4-phenyl-1,4-oxazepane

InChI

InChI=1S/C11H15NO/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12/h1-3,5-6H,4,7-10H2

InChI Key

JMOSOYSBWNIWQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1)C2=CC=CC=C2

Origin of Product

United States

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